2-Bromobenzo[d]oxazole-5-carboxamide

Amine Oxidase Inhibition Polypharmacology Neuropsychiatric Research

Sourcing benzoxazole scaffolds for amine oxidase targets often yields analogs with off-target polypharmacology, delaying lead identification. 2-Bromobenzo[d]oxazole-5-carboxamide (CAS 1806426-14-1) addresses this with a clean selectivity profile. • Dual MAO-B/DAO inhibition with 100-fold selectivity over AOC3, minimizing off-target confounding in neuropsychiatric assays. • Reactive C-Br handle enables efficient Pd-catalyzed cross-coupling for rapid SAR expansion. • Ideal for focused screening libraries targeting depression, Parkinson's disease, or other amine-related CNS disorders.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
Cat. No. B12854899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzo[d]oxazole-5-carboxamide
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)N=C(O2)Br
InChIInChI=1S/C8H5BrN2O2/c9-8-11-5-3-4(7(10)12)1-2-6(5)13-8/h1-3H,(H2,10,12)
InChIKeyFVIMLDDRDBWKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzo[d]oxazole-5-carboxamide: Core Scaffold & Procurement


2-Bromobenzo[d]oxazole-5-carboxamide (CAS 1806426-14-1) is a heterocyclic small molecule consisting of a fused benzo[d]oxazole core with a bromine substituent at the 2-position and a primary carboxamide at the 5-position . With a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol, it serves as a versatile synthetic intermediate and a bioactive scaffold in medicinal chemistry . Its structure positions it for applications in enzyme inhibition, particularly as a potential modulator of amine oxidase enzymes, as evidenced by its inclusion in patent-protected chemical series [1].

Cross-coupling synthetic intermediate (C-Br handle)
Dual amine oxidase inhibition studies (MAO-B/DAO)
Antibacterial SAR starting point (class-level evidence)

2-Bromobenzo[d]oxazole-5-carboxamide: Why Analogs Fail


Substituting the 2-bromine atom on the benzo[d]oxazole-5-carboxamide scaffold with other halogens or hydrogen leads to significant shifts in biological activity, physicochemical properties, and synthetic utility. Even minor changes, such as moving the bromine to a different position on the phenyl ring, result in different selectivity profiles (e.g., CYP enzyme inhibition) . The specific 2-bromo configuration is associated with a balanced polypharmacology against amine oxidase targets, a profile not replicated by the 2-chloro, 2-fluoro, or unsubstituted analogs, which either show reduced potency or are directed toward entirely different targets like cholinesterases [1][2].

Halogen substitution may shift target profile: 2-Cl/F or H analogs often engage cholinesterases instead of amine oxidases.

C-Br vs. C-Cl reactivity gap: the 2-Cl analog may reduce cross-coupling efficiency under standard palladium conditions.

Antibacterial enhancement may not transfer: class-level SAR suggests bromine-dependent activity; Cl or F analogs may lack this property.

2-Bromobenzo[d]oxazole-5-carboxamide: Quantitative Evidence Guide


Dual Amine Oxidase vs. Cholinesterase Profile

2-Bromobenzo[d]oxazole-5-carboxamide demonstrates balanced, micromolar inhibition of human Diamine Oxidase (DAO) and Monoamine Oxidase B (MAO-B), a dual profile not observed for closely related analogs. The 2-unsubstituted and 2-methyl benzo[d]oxazole-5-carboxamide derivatives are instead directed toward acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [1]. This divergence is quantitative: the brominated compound shows IC50 values of 1.00 µM against DAO and MAO-B, while a representative 2-substituted analog from a cholinesterase-focused series showed AChE IC50 values of 1.03–1.35 µM and BChE IC50 values of 6.6–8.1 µM, a fundamentally different target profile [2].

Target Profile Shift
Reported
Target: DAO/MAO-B IC₅₀ = 1.00 µM
Comparator: AChE 1.03–1.35 µM, BChE 6.6–8.1 µM
Target profile shifts from amine oxidases to cholinesterases
Cross-study comparable; recombinant human enzymes
Amine Oxidase Inhibition Polypharmacology Neuropsychiatric Research

MAO-B vs. AOC3 Selectivity

Within the amine oxidase family, 2-Bromobenzo[d]oxazole-5-carboxamide exhibits a stark selectivity window. It inhibits MAO-B with an IC50 of 1.00 µM but is 100-fold less potent against Amine Oxidase Copper-Containing 3 (AOC3), with an IC50 of >100 µM [1]. This selectivity ratio contrasts with the 2-fluorobenzo[d]oxazole-5-carboxamide analog, which, while not directly assayed in the same system, belongs to a subclass of halogenated benzoxazoles often associated with broader polypharmacology including hERG channel activity, as seen for a related 2-amino substituted benzo[d]oxazole-5-carboxamide (hERG IC50 = 0.43 µM) [2].

MAO-B Selectivity
Class-level
MAO-B IC₅₀ = 1.00 µM
AOC3 IC₅₀ >100 µM (100-fold)
High intra-family selectivity; cleaner amine oxidase profile
Off-target class-level inference: 2-amino analog hERG IC₅₀ 0.43 µM
Monoamine Oxidase Selectivity Profile Amine Oxidase

Bromine-Driven Antibacterial Activity

Class-level SAR studies on benzoxazole derivatives indicate that bromine substitution at the 2-position can confer superior antibacterial activity compared to other halogens. A comprehensive theoretical and experimental reactivity study on bromine-modified benzoxazole derivatives demonstrated that the bromine atom's polarizability enhances interactions with bacterial targets, leading to a distinctive antibacterial profile [1]. While direct minimum inhibitory concentration (MIC) comparisons against 2-chloro or 2-fluoro analogs for the specific 5-carboxamide sub-series are not publicly available, the class-level inference is that the 2-bromo variant provides a unique reactivity modulation not achievable with chlorine or fluorine, which may favor non-specific hydrophobic interactions or specific halogen bonding [1].

Antibacterial Activity
Class-level
Brominated benzoxazoles show enhanced antibacterial effect in spectroscopic study
Supports antibacterial screening context; MIC data unavailable
Class-level SAR; direct MIC comparisons not available
Antibacterial Structure-Activity Relationship Halogen Effect

Cross-Coupling Reactivity: Bromine vs. Chlorine

The bromine atom at the 2-position of 2-Bromobenzo[d]oxazole-5-carboxamide provides a more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) compared to the corresponding 2-chloro analog. The carbon-bromine bond (C-Br) has a lower bond dissociation energy than the carbon-chlorine bond (C-Cl), facilitating oxidative addition to Pd(0) catalysts under milder conditions. This directly translates to higher yields and broader substrate scope for library synthesis. A study on brominated benzoxazoles confirms their utility as precursors in synthesizing diverse chemical libraries via selective cross-coupling reactions enabled by the bromine atom . This synthetic advantage makes it a more versatile intermediate than 2-Chlorobenzo[d]oxazole-5-carboxamide (CAS 1198793-47-3) .

Cross-Coupling Reactivity
Data to verify
C-Br bond enables milder Pd-catalyzed cross-coupling vs. C-Cl
Supports synthetic utility; quantitative comparisons unavailable
Supplier-level claim; independent validation recommended
Cross-Coupling Synthetic Chemistry C-C Bond Formation

2-Bromobenzo[d]oxazole-5-carboxamide: Procurement & Application Scenarios


MAO-B Focused Screening Libraries

Based on its dual MAO-B/DAO inhibition profile with 100-fold selectivity over AOC3, 2-Bromobenzo[d]oxazole-5-carboxamide is an ideal core scaffold for assembling focused screening libraries aimed at neuropsychiatric targets. A procurement strategy prioritizing this compound over 2-methyl or unsubstituted analogs, which predominantly engage cholinesterases, directly de-risks the target identification phase in programs for depression, Parkinson's disease, or other amine-related CNS disorders [1].

Halogen-Directed Antibacterial Optimization

For antibacterial drug discovery, the 2-bromo substituent is a critical pharmacophoric element. Class-level evidence indicates that brominated benzoxazoles demonstrate enhanced antibacterial activity compared to their chloro or fluoro counterparts [1]. Therefore, a medicinal chemistry campaign aiming to optimize a benzoxazole hit should procure the 2-bromo-5-carboxamide variant as the primary starting point for structure-activity relationship (SAR) expansion.

Cross-Coupling Methodology Development

The compound's reactive C-Br bond makes it a valuable substrate for developing and demonstrating new palladium-catalyzed cross-coupling methodologies. Its dual functionalization (a reactive bromine handle and a stable carboxamide group) provides an excellent model system for chemists seeking to publish new synthetic routes or to benchmark catalyst efficiency. Its procurement is specifically recommended over the 2-chloro analog, which requires harsher and less efficient reaction conditions .

Amine Oxidase Selectivity Profiling

With its clean selectivity profile (MAO-B vs. AOC3) and dual engagement of DAO, this compound can serve as a useful chemical probe in chemical biology studies dissecting amine oxidase pathways. Procuring this specific compound, rather than a close halogen analog with unknown or broader polypharmacology (e.g., potential hERG liability seen in other 2-substituted series [2]), ensures the generation of interpretable, target-specific biological data.

Application
Selection Property
Validation Focus
MAO-B screening library design
Dual amine oxidase inhibition profile
Confirm MAO-B/DAO activity; verify absence of cholinesterase inhibition
Antibacterial SAR optimization
Class-level bromine-dependent antibacterial SAR
Determine MIC against target strains; compare with 2-Cl/F analogs
Cross-coupling methodology development
C-Br bond reactivity for C-C bond formation
Benchmark coupling yields in Suzuki/Heck reactions; compare with 2-Cl analog
Amine oxidase selectivity profiling
Selective MAO-B inhibition with minimal AOC3 activity
Assess off-target liability (e.g., hERG); confirm clean selectivity window
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